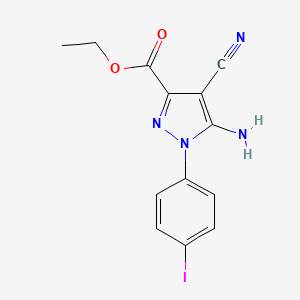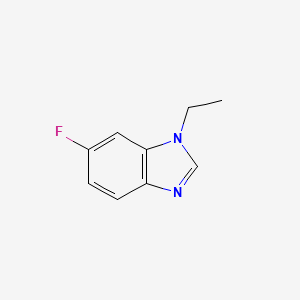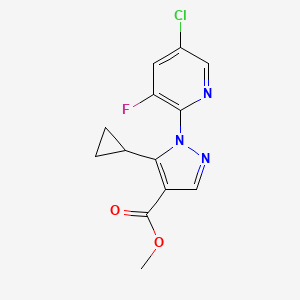
6-Chlor-2-(5-Methyl-2-thienyl)chinolin-4-carbonylchlorid
Übersicht
Beschreibung
6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C15H9Cl2NOS and a molecular weight of 322.21 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a quinoline core substituted with a chloro group, a thienyl group, and a carbonyl chloride group .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is utilized in studies involving protein interactions and enzyme inhibition.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, often involves this compound.
Industry: It is used in the development of new materials and catalysts for various chemical processes.
Vorbereitungsmethoden
The synthesis of 6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(5-methyl-2-thienyl)quinoline.
Chlorination: The quinoline derivative is chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Carbonylation: The chlorinated quinoline is then subjected to carbonylation to introduce the carbonyl chloride group at the 4-position.
Analyse Chemischer Reaktionen
6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The thienyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Major products formed from these reactions include substituted quinoline derivatives, carboxylic acids, and various oxidized or reduced thienyl compounds.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with key functional groups. The pathways involved in its mechanism of action include the disruption of protein-protein interactions and the inhibition of enzymatic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride include:
6-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride: Lacks the methyl group on the thienyl ring.
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride: Contains a furan ring instead of a thienyl ring.
6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carboxylic acid: The carbonyl chloride group is replaced with a carboxylic acid group.
The uniqueness of 6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
6-chloro-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NOS/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULIYVJIYIDAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183800 | |
| Record name | 6-Chloro-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-07-9 | |
| Record name | 6-Chloro-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















